molecular formula C8H10N2O3S B2355419 4-(5-Nitrothiophen-2-yl)morpholine CAS No. 19991-85-6

4-(5-Nitrothiophen-2-yl)morpholine

Cat. No.: B2355419
CAS No.: 19991-85-6
M. Wt: 214.24
InChI Key: KHVVBNIJZRLCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 2-thiophenecarboxylic acid, followed by cyclization with morpholine under specific conditions . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and subsequent heating for cyclization.

Industrial Production Methods

Industrial production methods for 4-(5-Nitrothiophen-2-yl)morpholine are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitrothiophen-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Nitrothiophen-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Nitrothiophen-2-yl)morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Nitrothiophen-2-yl)morpholine is unique due to its specific combination of a morpholine ring and a nitro-substituted thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

4-(5-nitrothiophen-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c11-10(12)8-2-1-7(14-8)9-3-5-13-6-4-9/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVVBNIJZRLCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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